N-(cyanomethyl)-3-ethoxy-N-methylbenzamide
Description
N-(cyanomethyl)-3-ethoxy-N-methylbenzamide is an organic compound characterized by the presence of a benzamide core substituted with a cyanomethyl group, an ethoxy group, and a methyl group
Properties
IUPAC Name |
N-(cyanomethyl)-3-ethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-11-6-4-5-10(9-11)12(15)14(2)8-7-13/h4-6,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRFYMJQNJEKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-ethoxy-N-methylbenzamide typically involves the reaction of 3-ethoxybenzoic acid with cyanomethylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems can further enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-3-ethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(cyanomethyl)-3-ethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-3-methoxy-N-methylbenzamide
- N-(cyanomethyl)-4-ethoxy-N-methylbenzamide
Comparison: N-(cyanomethyl)-3-ethoxy-N-methylbenzamide is unique due to the specific positioning of the ethoxy group on the benzamide ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
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